![molecular formula C15H22N4O2 B7349461 (3S)-4-[2-(4-cyclopropylpyrazol-1-yl)acetyl]-3-ethyl-1,4-diazepan-2-one](/img/structure/B7349461.png)
(3S)-4-[2-(4-cyclopropylpyrazol-1-yl)acetyl]-3-ethyl-1,4-diazepan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3S)-4-[2-(4-cyclopropylpyrazol-1-yl)acetyl]-3-ethyl-1,4-diazepan-2-one, also known as CP-154,526, is a compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of diazepanes, which are known for their anxiolytic and sedative properties.
Mécanisme D'action
(3S)-4-[2-(4-cyclopropylpyrazol-1-yl)acetyl]-3-ethyl-1,4-diazepan-2-one selectively blocks the action of vasopressin V1b receptors, which are primarily located in the hypothalamus and pituitary gland. Vasopressin is known to play a role in the regulation of stress and anxiety, and blocking its action has been shown to reduce anxiety-like behavior in animal models.
Biochemical and Physiological Effects:
This compound has been shown to have anxiolytic effects in animal models, reducing anxiety-like behavior in response to stress. It has also been shown to reduce stress-induced increases in corticotropin-releasing hormone (CRH) and adrenocorticotropic hormone (ACTH), which are involved in the stress response. This compound has also been shown to have effects on social behavior and aggression in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of (3S)-4-[2-(4-cyclopropylpyrazol-1-yl)acetyl]-3-ethyl-1,4-diazepan-2-one is its selectivity for vasopressin V1b receptors, which allows for more targeted studies of the role of vasopressin in anxiety and stress-related disorders. However, one limitation is that this compound has a relatively short half-life, which can make it difficult to use in long-term studies.
Orientations Futures
There are several potential future directions for research on (3S)-4-[2-(4-cyclopropylpyrazol-1-yl)acetyl]-3-ethyl-1,4-diazepan-2-one. One area of interest is the potential use of this compound in the treatment of anxiety disorders in humans. Another area of interest is the role of vasopressin in social behavior and aggression, and the potential use of this compound in the treatment of these conditions. Additionally, further studies are needed to better understand the biochemical and physiological effects of this compound, particularly in long-term studies.
Méthodes De Synthèse
(3S)-4-[2-(4-cyclopropylpyrazol-1-yl)acetyl]-3-ethyl-1,4-diazepan-2-one can be synthesized using a multi-step process that involves the reaction of 4-cyclopropylpyrazole with ethyl chloroacetate, followed by reduction with lithium aluminum hydride and subsequent acylation with 3S-tert-butyloxycarbonyl-1,4-diazepane-2,5-dione. The final product is obtained after deprotection with trifluoroacetic acid.
Applications De Recherche Scientifique
(3S)-4-[2-(4-cyclopropylpyrazol-1-yl)acetyl]-3-ethyl-1,4-diazepan-2-one has been extensively studied for its potential therapeutic applications, particularly in the treatment of anxiety and stress-related disorders. It has been shown to selectively block the action of vasopressin, a neuropeptide that plays a role in the regulation of stress and anxiety. This compound has been shown to have anxiolytic effects in animal models and has been proposed as a potential treatment for anxiety disorders in humans.
Propriétés
IUPAC Name |
(3S)-4-[2-(4-cyclopropylpyrazol-1-yl)acetyl]-3-ethyl-1,4-diazepan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N4O2/c1-2-13-15(21)16-6-3-7-19(13)14(20)10-18-9-12(8-17-18)11-4-5-11/h8-9,11,13H,2-7,10H2,1H3,(H,16,21)/t13-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTCVIPNGHVYJLN-ZDUSSCGKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(=O)NCCCN1C(=O)CN2C=C(C=N2)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H]1C(=O)NCCCN1C(=O)CN2C=C(C=N2)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

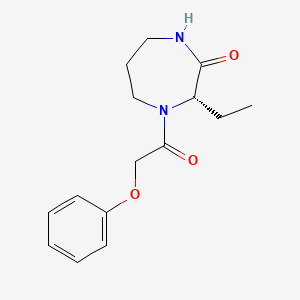
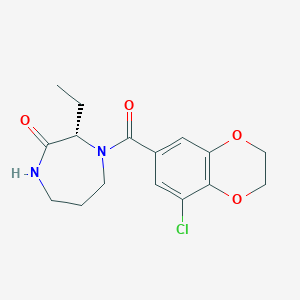
![(3S)-4-(6-cyclopropyl-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carbonyl)-3-ethyl-1,4-diazepan-2-one](/img/structure/B7349413.png)
![(3S)-3-ethyl-4-[4-(2-methylimidazol-1-yl)butanoyl]-1,4-diazepan-2-one](/img/structure/B7349419.png)
![2-[2-[(2S)-2-ethyl-3-oxo-1,4-diazepan-1-yl]-2-oxoethyl]-3,4-dihydroisoquinolin-1-one](/img/structure/B7349423.png)
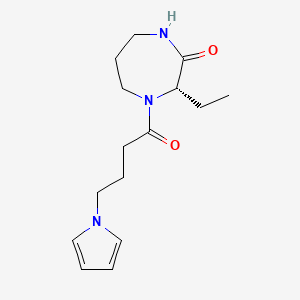
![(3S)-3-ethyl-4-(1-ethyl-6-methylpyrazolo[3,4-b]pyridine-5-carbonyl)-1,4-diazepan-2-one](/img/structure/B7349433.png)
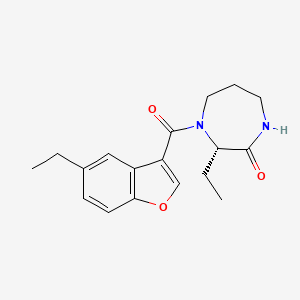
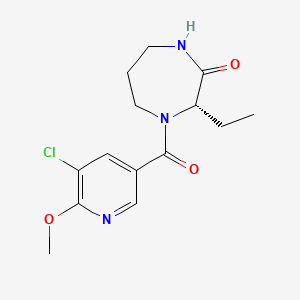
![3-[2-[(2S)-2-ethyl-3-oxo-1,4-diazepan-1-yl]-2-oxoethyl]-2H-isoquinolin-1-one](/img/structure/B7349458.png)
![3-[(2S)-2-ethyl-3-oxo-1,4-diazepane-1-carbonyl]-7,7-dimethyl-6,8-dihydro-5H-furo[3,2-c]azepin-4-one](/img/structure/B7349468.png)
![(2R,6R)-N-[3-(2-fluorophenyl)oxetan-3-yl]-4,6-dimethylmorpholine-2-carboxamide](/img/structure/B7349492.png)
![(3S)-4-[3-(3-ethoxyphenyl)propanoyl]-3-ethyl-1,4-diazepan-2-one](/img/structure/B7349498.png)
![(2S)-1-acetyl-N-[3-(2-fluorophenyl)oxetan-3-yl]pyrrolidine-2-carboxamide](/img/structure/B7349505.png)